Product packaging for 5-Ethynyl-3-methyloct-2-ene(Cat. No.:CAS No. 779349-13-2)

5-Ethynyl-3-methyloct-2-ene

Cat. No.: B14212365
CAS No.: 779349-13-2
M. Wt: 150.26 g/mol
InChI Key: WZCHWAWMCUHXDB-UHFFFAOYSA-N
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Description

5-Ethynyl-3-methyloct-2-ene is a synthetic organic compound of significant interest in research and development due to its distinctive molecular structure, which incorporates both a terminal alkyne and a trisubstituted alkene functional group. This combination makes it a valuable building block (synthon) in organic synthesis and materials science. The terminal alkyne group is particularly versatile, allowing it to participate in click chemistry reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). These reactions are pivotal for constructing complex molecules, developing polymers with tailored properties, and in bioconjugation applications. The presence of the alkene group offers an additional site for chemical modification, enabling a wider range of synthetic transformations. Researchers can utilize this compound to explore novel reaction pathways and create new chemical entities for various experimental purposes. This product is intended for use in a controlled laboratory environment by qualified professionals. It is For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H18 B14212365 5-Ethynyl-3-methyloct-2-ene CAS No. 779349-13-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

779349-13-2

Molecular Formula

C11H18

Molecular Weight

150.26 g/mol

IUPAC Name

5-ethynyl-3-methyloct-2-ene

InChI

InChI=1S/C11H18/c1-5-8-11(7-3)9-10(4)6-2/h3,6,11H,5,8-9H2,1-2,4H3

InChI Key

WZCHWAWMCUHXDB-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC(=CC)C)C#C

Origin of Product

United States

Reactivity and Mechanistic Investigations of 5 Ethynyl 3 Methyloct 2 Ene

Addition Reactions of the Alkyne Moiety

The primary site of reactivity in addition reactions for enynes like 5-Ethynyl-3-methyloct-2-ene is the alkyne. Chemists can selectively target the triple bond over the double bond by choosing appropriate reagents and catalysts, enabling the synthesis of a variety of diene structures or fully saturated alkanes.

Catalytic hydrogenation is a fundamental process for the reduction of alkynes. Depending on the catalyst and reaction conditions, this process can be controlled to either selectively reduce the alkyne to an alkene (semi-hydrogenation) or completely reduce both the alkyne and the alkene to form an alkane. pearson.comyoutube.com

Partial hydrogenation of the alkyne in this compound can yield either (Z)- or (E)-dienes, depending on the catalytic system employed. nih.gov

Z-Selectivity : The most common method for achieving Z- (or cis-) alkenes from alkynes is through the use of a "poisoned" catalyst, such as Lindlar's catalyst. masterorganicchemistry.comosti.gov This catalyst facilitates the syn-addition of two hydrogen atoms across the triple bond, resulting in the formation of a cis-alkene. chemistrytalk.org The reaction is highly stereospecific, and the catalyst's reduced activity prevents over-reduction to the alkane and leaves existing double bonds unaffected. libretexts.orgmasterorganicchemistry.com Other modern catalysts, including specific zinc and nickel complexes, have also been developed for highly Z-selective semi-hydrogenation. osti.govnih.govacs.org

E-Selectivity : The formation of E- (or trans-) alkenes via hydrogenation is less common but can be achieved with specific catalytic systems. These reactions often proceed through an initial formation of the Z-isomer, which then undergoes catalyst-mediated isomerization to the more thermodynamically stable E-isomer. nih.gov Examples include certain manganese and heterobimetallic (e.g., Ag-Ru) catalyst systems that have shown high selectivity for E-alkenes. nih.govacs.orgwisc.edu Dissolving metal reduction (e.g., sodium in liquid ammonia) is a classic non-catalytic method for producing trans-alkenes from alkynes. libretexts.org

Table 1: Catalyst Systems for Selective Semi-Hydrogenation of Alkynes
Catalyst SystemPredominant StereochemistryMechanism/Notes
H₂, Lindlar's Catalyst (Pd/CaCO₃, lead acetate, quinoline)Z (cis)Poisoned catalyst prevents over-reduction; proceeds via syn-addition. libretexts.orgchemistrytalk.org
H₂, Pd/BaSO₄ with quinolineZ (cis)An alternative to Lindlar's catalyst with similar function. masterorganicchemistry.com
H₂, fac-[Mn(dippe)(CO)₃(Alkyl)]E (trans)Proceeds via Z-to-E isomerization. nih.gov
H₂, (NHC)Ag-RuCp(CO)₂E (trans)Heterobimetallic catalyst system that promotes isomerization to the E-alkene. wisc.edu
Formic Acid, Hoveyda-Grubbs CatalystsE or ZSelectivity can be controlled by reaction conditions. acs.org

To achieve complete saturation, the enyne this compound can be treated with hydrogen gas in the presence of a highly active metal catalyst. youtube.com Catalysts such as palladium on carbon (Pd/C), platinum (Pt), or Raney nickel are effective for this transformation. libretexts.orgpearson.com These catalysts promote the addition of hydrogen across both the triple and double bonds, leading to the formation of the corresponding alkane, 3-methyloctane. The reaction proceeds sequentially, with the alkyne typically being reduced first to an alkene intermediate, which is then immediately hydrogenated further to the alkane. youtube.comyoutube.com

The choice of catalyst is the most critical factor in controlling the stereochemical outcome of alkyne hydrogenation. rsc.org

Lindlar Catalyst : This heterogeneous catalyst consists of palladium deposited on calcium carbonate and treated with a catalytic poison like lead acetate and quinoline. libretexts.org The poison deactivates the most active sites on the palladium surface, which serves two purposes: it prevents the hydrogenation of the initially formed alkene to an alkane, and it ensures that the alkyne adsorbs to the surface in a way that leads to syn-addition of hydrogen, producing the Z-alkene exclusively. chemistrytalk.orgrsc.org

Palladium Complexes : Homogeneous palladium catalysts, where the palladium atom is coordinated by organic ligands, offer tunable reactivity. rsc.org The electronic and steric properties of the ligands can be modified to control the catalyst's activity and selectivity. For instance, palladium complexes anchored within materials like montmorillonite clay have been used for the stereoselective hydrogenation of enynes. acs.org Atomically precise palladium nanoclusters with specific ligand shells have also demonstrated high selectivity for semi-hydrogenation by providing unique active sites that favor the desorption of the alkene product before it can be further reduced. acs.org

Single-Atom Catalysts (SACs) : A modern approach involves using single-atom catalysts, where individual metal atoms (like Pd or Ni) are isolated on a support material (e.g., ceria). acs.orgrsc.org This configuration maximizes atom efficiency and can lead to exceptional selectivity. researchgate.net For alkyne hydrogenation, the isolated nature of the active sites prevents the multi-step coordination required for alkene hydrogenation, thus favoring the semi-hydrogenation product. rsc.orgmdpi.com Doping the support material can create oxygen vacancies that serve as active sites for H₂ dissociation, further enhancing catalytic performance. acs.org

Hydroboration involves the addition of a boron-hydrogen bond across the triple bond. For an enyne like this compound, the reaction can be highly chemoselective, targeting the alkyne over the alkene. nih.gov Copper-catalyzed hydroboration of 1,3-enynes using reagents like pinacolborane (HBpin) proceeds with high regioselectivity and stereoselectivity. acs.orgacs.org The reaction typically involves a syn-addition of the H-B bond, with the boron atom adding to the internal carbon of the alkyne (the C5 position in this compound). This provides a route to synthetically useful vinylboronates with excellent Z:E selectivity. nih.govacs.org The regioselectivity can sometimes be controlled by the specific boron source or catalyst system used. rsc.orgresearchgate.net

Hydrosilylation is the addition of a silicon-hydrogen bond across the alkyne. This reaction is a powerful method for synthesizing vinylsilanes. For 1,3-enynes, the reaction is typically catalyzed by transition metal complexes, and the choice of metal and ligands dictates the regio- and stereochemical outcome. organic-chemistry.org

Palladium Catalysis : Palladium complexes with phosphine ligands can catalyze the hydrosilylation of 1,3-enynes to yield dienylsilanes. The silicon group generally adds to the internal carbon of the alkyne with (E)-configuration of the newly formed double bond. organic-chemistry.org

Iron Catalysis : Iron precatalysts bearing iminopyridine-oxazoline (IPO) ligands enable the syn-addition of a Si-H bond across the alkyne. This reaction incorporates the silyl group at the site proximal to the existing alkene (the C5 position). organic-chemistry.org

Cobalt Catalysis : Cobalt-based catalysts offer ligand-controlled regioselectivity. The use of bidentate phosphine ligands can direct the formation of (E)-β-vinylsilanes, while bipyridine ligands can lead to α-vinylsilanes. rsc.org

Photoredox/Nickel Dual Catalysis : A visible-light-mediated approach using dual organophoto/nickel catalysts can react 1,3-enynes with silanecarboxylic acids to produce α-silylallenes, a different class of products arising from a unique reaction pathway. acs.org

Table 2: Catalyst Systems for Hydrosilylation of 1,3-Enynes
Catalyst SystemTypical Product ClassRegio-/Stereo-selectivity Notes
Pd(0) / Phosphine Ligand(E)-DienylsilaneSilicon adds to the internal alkyne carbon. organic-chemistry.org
Iron / IPO Ligand1,3-DienylsilaneSyn-addition with silicon at the internal alkyne carbon. organic-chemistry.org
Co(OAc)₂ / Bipyridine Ligandα-VinylsilaneLigand controls regioselectivity. rsc.org
Photoredox / Nickelα-SilylalleneInvolves a silyl radical process. acs.org

Hydration Reactions and Keto-Enol Tautomerization Pathways

The addition of water to the alkyne functional group in this compound is a classic example of electrophilic addition, typically catalyzed by a strong acid, often in the presence of a mercuric salt catalyst. The reaction proceeds according to Markovnikov's rule, where the initial protonation of the alkyne's terminal carbon (C-1) leads to the formation of a more stable vinyl carbocation at the internal carbon (C-2).

The subsequent nucleophilic attack by a water molecule on this carbocation yields a protonated enol. Deprotonation then affords the enol tautomer. The enol, being generally unstable compared to its carbonyl counterpart, rapidly undergoes tautomerization to form the more thermodynamically stable keto form. pressbooks.publibretexts.org

Keto-enol tautomerism is the process by which the unstable enol isomerizes to a ketone. This equilibrium heavily favors the keto form due to the greater strength of the carbon-oxygen double bond compared to the carbon-carbon double bond. libretexts.org The tautomerization can be catalyzed by either acid or base.

Acid-Catalyzed Tautomerization: The enol's double bond is protonated, forming a resonance-stabilized carbocation. Subsequent deprotonation of the hydroxyl group by a water molecule yields the ketone. libretexts.org

Base-Catalyzed Tautomerization: A base removes the proton from the hydroxyl group of the enol, forming an enolate ion. This resonance-stabilized intermediate is then protonated at the alpha-carbon to give the final ketone product. libretexts.org

The hydration of the alkyne moiety results in the formation of 3-methyl-5-vinyloctan-2-one.

Step Description Intermediate/Product
1. ProtonationThe terminal alkyne is protonated by H₃O⁺, following Markovnikov's rule.Vinyl Carbocation
2. Nucleophilic AttackA water molecule attacks the vinyl carbocation.Protonated Enol
3. DeprotonationA water molecule removes a proton to form the enol.Enol Tautomer
4. TautomerizationThe enol rapidly isomerizes to the more stable ketone.Ketone Product

Electrophilic Additions and Cyclizations

The electron-rich pi systems of both the alkene and alkyne in this compound are susceptible to attack by electrophiles. schoolwires.net While addition can occur at the double bond, the terminal alkyne also presents a reactive site. For instance, the addition of hydrogen halides (HX) to the alkyne follows a similar Markovnikov mechanism as hydration, leading to the formation of a vinyl halide.

In enyne systems, electrophilic addition can also trigger cyclization reactions. The addition of an electrophile (E⁺) to the alkyne can generate a vinyl cation intermediate. If the geometry is favorable, the adjacent alkene can act as an intramolecular nucleophile, attacking the carbocation to form a cyclic product. This type of reaction is highly dependent on the nature of the electrophile and the substrate's conformation. For example, iodocyclization, using iodine as the electrophile, is a well-established method for forming carbocyclic and heterocyclic compounds from enynes.

Reaction Type Electrophile Predicted Outcome Key Intermediate
HydrohalogenationHBrAddition across the triple bond to form a vinyl bromide.Vinyl Carbocation
HalogenationBr₂Addition of two bromine atoms across the triple bond.Bromonium Ion
Electrophile-Induced CyclizationI⁺Intramolecular attack of the alkene onto the iodonium-alkyne complex, leading to a five-membered ring.Cyclic Carbocation

Addition Reactions of the Alkene Moiety

Conjugate Addition Reactions in Alpha, Beta-Unsaturated Systems

While this compound is not a traditional alpha, beta-unsaturated carbonyl compound, the conjugation between the alkene and alkyne moieties creates an extended π-system. This conjugation allows for 1,4-addition (conjugate addition) type reactivity, where a nucleophile adds to the β-carbon of the alkene (C-4), and the resulting negative charge is delocalized across the enyne system. libretexts.orglibretexts.org This type of reaction is distinct from the Michael addition, which specifically involves α,β-unsaturated carbonyls. mdpi.com

The addition of a nucleophile to the β-position is driven by the electronic properties of the conjugated system. libretexts.org The reaction with organocopper reagents, such as lithium diorganocopper (Gilman reagents), is a prominent example. libretexts.org The mechanism involves the attack of the nucleophilic alkyl group from the Gilman reagent onto the β-carbon, leading to an intermediate which, upon protonation, yields the 1,4-adduct.

Reagent Nucleophile Proposed Product Mechanism Highlight
Lithium Dimethylcuprate ((CH₃)₂CuLi)CH₃⁻5-Ethynyl-3,4-dimethyloct-2-eneNucleophilic attack at C-4 with charge delocalization.
Amines (e.g., R₂NH)R₂N⁻β-amino enyneReversible addition favoring the thermodynamically stable conjugate adduct. libretexts.org

Cycloaddition Reactions with Alkynes (e.g., [2+2] Cycloaddition)

The alkene moiety of this compound can participate in cycloaddition reactions. A [2+2] cycloaddition with another alkyne, often catalyzed by a transition metal like ruthenium, can form a cyclobutene ring. acs.org In these reactions, the catalyst plays a crucial role in mediating the formation of the new carbon-carbon bonds. acs.org

The mechanism of a ruthenium-catalyzed [2+2] cycloaddition typically involves the formation of a ruthenacyclopentene intermediate from the coordination of both the alkene and the alkyne to the metal center. Reductive elimination from this metallacycle then yields the cyclobutene product and regenerates the active catalyst. The reactivity in these cycloadditions can be sensitive to electronic factors; electron-deficient alkynes often exhibit higher reactivity. acs.org

Reactant Catalyst Product Type
Dimethyl acetylenedicarboxylateRuthenium-based catalyst (e.g., Cp*RuCl(cod))Substituted Cyclobutene
PhenylacetyleneRuthenium-based catalystSubstituted Cyclobutene

Reactions with Chlorine Atoms

The reaction of the alkene in this compound with chlorine atoms typically proceeds via a free-radical chain mechanism. This reaction is initiated by the homolytic cleavage of a chlorine molecule (Cl₂) into two chlorine radicals (Cl•), usually by heat or UV light.

The propagation phase involves two key steps:

A chlorine radical adds to the carbon-carbon double bond, forming a carbon-centered radical intermediate. The addition occurs in a way that forms the more stable radical.

This radical then abstracts a chlorine atom from another Cl₂ molecule, yielding the dichlorinated product and a new chlorine radical, which continues the chain reaction.

The reaction terminates when two radicals combine. The primary product of this reaction would be 2,3-dichloro-5-ethynyl-3-methyloctane.

Reactivity Involving Both Alkyne and Alkene Functionalities (Enyne Systems)

Enyne systems like this compound can undergo reactions that involve both the double and triple bonds simultaneously, leading to significant molecular reorganization. Enyne metathesis is a powerful example of such a reaction, typically catalyzed by ruthenium carbene complexes like the Grubbs catalyst. organic-chemistry.org

In an intermolecular cross-enyne metathesis, the catalyst first reacts with the alkene component to form a ruthenacyclobutane intermediate. organic-chemistry.org This intermediate then undergoes a retro-[2+2] cycloaddition to form a new metal carbene. This carbene can then react with the alkyne of another molecule, leading to a new conjugated diene product after a series of cycloaddition and cycloreversion steps. The driving force for this reaction is the formation of a thermodynamically stable conjugated 1,3-diene system. organic-chemistry.org The mechanism is complex, with potential "ene-first" or "yne-first" pathways, though the former is often favored. organic-chemistry.org

Reaction Catalyst Key Transformation Product Class
Enyne MetathesisGrubbs Catalyst (Ru-based)Bond reorganization between the alkene and alkyne.Conjugated 1,3-Diene
Pauson-Khand ReactionDicobalt Octacarbonyl[2+2+1] cycloaddition involving the enyne and carbon monoxide.Bicyclic Cyclopentenone

Gold-Catalyzed Cyclization Reactions of 1,5-Enynes

Transition metal-catalyzed cycloisomerization of enynes is a powerful method for constructing cyclic molecular architectures from acyclic precursors. rsc.org Among various catalysts, gold(I) complexes have proven to be particularly effective and selective for these transformations, largely due to relativistic effects. rsc.org The compound this compound is classified as a 1,5-enyne, a substrate class that has been extensively studied in the context of gold catalysis. rsc.org

The generally accepted mechanism for gold(I)-catalyzed cyclization of 1,5-enynes begins with the coordination of the electrophilic gold(I) catalyst to the alkyne moiety. rsc.orgresearchgate.net This coordination, or π-activation, renders the alkyne susceptible to nucleophilic attack. In the case of a 1,5-enyne, the tethered alkene acts as the nucleophile. The subsequent cyclization can proceed through distinct pathways, most commonly a 6-endo-dig or a 5-exo-dig closure. For many 1,5-enynes, the process involves the alkene's nucleophilic attack on the activated alkyne, leading to the formation of a gold carbene intermediate. rsc.org This intermediate can then undergo further transformations, such as ring expansion or other rearrangements, to yield a variety of cyclized products, including bicyclic compounds or cyclohexadiene derivatives. rsc.org The specific outcome is often dictated by the substitution pattern on the enyne backbone and the reaction conditions. rsc.orgresearchgate.net

For instance, a plausible pathway for a substrate like this compound would involve:

Coordination of Au(I) to the ethynyl (B1212043) group.

Nucleophilic attack by the C2-C3 double bond onto the activated alkyne.

Formation of a bicyclic carbene intermediate.

Rearrangement and release of the catalyst to afford the final product.

The regioselectivity and stereoselectivity of these reactions are often high, providing a reliable method for creating complex cyclic systems from simple, linear starting materials. rsc.org

Cross-Coupling Reactions Involving Unsaturated Bonds

The dual unsaturated nature of this compound, possessing both a terminal alkyne and an internal alkene, makes it a versatile substrate for cross-coupling reactions to form new carbon-carbon bonds.

Sonogashira Coupling: The terminal alkyne is a prime site for the Sonogashira reaction, a cross-coupling of a terminal alkyne with an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex, with a copper(I) co-catalyst, and proceeds in the presence of a mild base. wikipedia.org The reaction is highly valuable for its ability to form C(sp)-C(sp²) bonds under mild conditions. wikipedia.org For this compound, this reaction would allow for the direct attachment of an aryl or vinyl group to the terminal alkyne carbon, yielding a conjugated enyne product.

Heck Reaction: The internal alkene of this compound can potentially participate in a Mizoroki-Heck reaction. wikipedia.org This reaction couples an alkene with an unsaturated halide or triflate using a palladium catalyst and a base to form a substituted alkene. wikipedia.org However, the Heck reaction of internal olefins can be challenging due to lower reactivity and potential issues with diastereoselectivity compared to terminal olefins. researchgate.net A reductive Heck reaction variant, which intercepts the alkylpalladium(II) intermediate with a hydride source, is a strategy used to functionalize alkenes by forming a new C-H bond instead of a C=C bond. nih.govnih.gov

The table below summarizes typical conditions for these cross-coupling reactions.

Reaction Catalyst System Coupling Partner Base Bond Formed
Sonogashira CouplingPalladium Catalyst (e.g., Pd(PPh₃)₄) + Copper(I) Co-catalyst (e.g., CuI)Aryl/Vinyl HalideAmine (e.g., Et₃N)C(sp)-C(sp²)
Heck ReactionPalladium Catalyst (e.g., Pd(OAc)₂) + Ligand (e.g., PPh₃)Aryl/Vinyl Halide or TriflateAmine or CarbonateC(sp²)-C(sp²)

Acidity of the Terminal Alkyne and Related Reactions

A defining characteristic of terminal alkynes, including the ethynyl group in this compound, is the notable acidity of the hydrogen atom attached to the sp-hybridized carbon. libretexts.orglumenlearning.comlibretexts.org This acidity is significantly higher than that of hydrogens on sp²-hybridized carbons (alkenes) or sp³-hybridized carbons (alkanes). fiveable.mejove.com

The enhanced acidity is a direct consequence of the stability of the resulting conjugate base, the acetylide anion (RC≡C:⁻). libretexts.orgcollegedunia.comvedantu.com This stability is attributed to the hybridization of the carbon atom bearing the negative charge. fiveable.mecollegedunia.com

sp Hybridization: In an alkyne, the carbon of the C-H bond is sp-hybridized, possessing 50% s-character. vedantu.comallen.in

s-Character and Electronegativity: Orbitals with higher s-character hold electrons closer to the nucleus. libretexts.orgallen.in This effectively increases the electronegativity of the sp-hybridized carbon, allowing it to better stabilize the negative charge of the lone pair in the acetylide anion. vedantu.comallen.in

This effect is quantified by the pKa values of simple hydrocarbons, where a lower pKa indicates a stronger acid. jove.comstackexchange.com

Compound TypeExampleHybridization of Carbon in C-H Bond% s-CharacterApproximate pKa
AlkaneEthanesp³25%~50 libretexts.orgopenochem.org
AlkeneEthenesp²33%~44 libretexts.orgopenochem.org
AlkyneAcetylene (B1199291)sp50%~25 libretexts.orgopenochem.orglibretexts.org

Due to this acidity, the terminal proton of this compound can be removed by a sufficiently strong base. libretexts.orgallen.in

Formation of Acetylide Anions and Subsequent Nucleophilic Reactions

The deprotonation of a terminal alkyne yields a potent carbon-centered nucleophile known as an acetylide anion. ucalgary.caopenstax.org The formation of this anion requires a base whose conjugate acid is weaker than the alkyne (i.e., has a higher pKa). youtube.com Common strong bases like sodium hydroxide (NaOH), with a conjugate acid (H₂O) pKa of ~15.7, are not strong enough to deprotonate an alkyne (pKa ~25) to a significant extent. jove.comyoutube.com Therefore, much stronger bases are required. youtube.com

Suitable bases for generating acetylide anions include:

Sodium amide (NaNH₂) libretexts.orgfiveable.meyoutube.com

Sodium hydride (NaH) lumenlearning.com

Organolithium reagents like butyllithium (BuLi) openochem.org

The reaction of this compound with sodium amide, for example, would result in the formation of the corresponding sodium acetylide.

Once formed, this acetylide anion is a strong nucleophile and can participate in a variety of reactions to form new carbon-carbon bonds. openstax.orglibretexts.org

Nucleophilic Substitution (Alkylation): Acetylide anions react readily with primary alkyl halides in an Sₙ2 reaction to form a new, internal alkyne. openochem.orgopenstax.orgopenochem.org This alkylation reaction is an effective way to extend a carbon chain. openstax.orglumenlearning.com However, with secondary or tertiary alkyl halides, the strong basicity of the acetylide anion often leads to elimination (E2) reactions dominating over substitution. libretexts.orglumenlearning.comlibretexts.orgopenochem.org

Nucleophilic Addition to Carbonyls: The acetylide anion can also act as a nucleophile by attacking the electrophilic carbon of aldehydes and ketones. libretexts.orglibretexts.org This addition reaction, followed by protonation of the resulting alkoxide, yields a propargyl alcohol. libretexts.orglibretexts.org This provides a powerful method for constructing more complex molecular frameworks containing both alkyne and alcohol functionalities.

Advanced Spectroscopic and Analytical Characterization for 5 Ethynyl 3 Methyloct 2 Ene Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 5-Ethynyl-3-methyloct-2-ene. Through the analysis of one-dimensional (¹H and ¹³C) and two-dimensional NMR spectra, the precise connectivity and chemical environment of each atom in the molecule can be established.

Proton NMR (¹H NMR) spectroscopy provides crucial information about the number, connectivity, and chemical environment of the hydrogen atoms in this compound. The expected chemical shifts (δ) are influenced by the electronic effects of the double and triple bonds.

Key Expected ¹H NMR Signals for this compound:

Proton Environment Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
Vinylic Proton (-CH=)5.1 - 5.8Quartet (q)Coupled to the methyl protons at C4.
Acetylenic Proton (-C≡CH)2.0 - 3.0Singlet (s)Characteristic sharp signal for a terminal alkyne.
Allylic Protons (-CH(C≡C)-)2.5 - 3.5Multiplet (m)Coupled to neighboring protons.
Methyl Protons on Alkene (-C=C-CH₃)1.6 - 2.0Doublet (d)Coupled to the vinylic proton.
Methylene Protons (-CH₂-)1.2 - 1.6Multiplet (m)Part of the octyl chain.
Terminal Methyl Proton (-CH₃)0.8 - 1.0Triplet (t)Part of the octyl chain.

Note: The exact chemical shifts and coupling constants would be determined from the experimental spectrum.

Carbon-13 NMR (¹³C NMR) spectroscopy is employed to map the carbon framework of this compound. Each unique carbon atom in the molecule gives rise to a distinct signal, with its chemical shift being indicative of its hybridization and chemical environment.

Key Expected ¹³C NMR Signals for this compound:

Carbon Environment Expected Chemical Shift (δ, ppm) Notes
Alkynyl Carbons (-C≡C-)65 - 90Two distinct signals for the two sp-hybridized carbons.
Alkenyl Carbons (-C=C-)110 - 145Two distinct signals for the two sp²-hybridized carbons.
Allylic Carbon (-CH(C≡C)-)30 - 45The sp³-hybridized carbon adjacent to the triple bond.
Aliphatic Carbons (-CH₂-, -CH₃)10 - 40Signals for the remaining sp³-hybridized carbons of the octyl chain and methyl group.

Note: The specific chemical shifts would be confirmed by experimental data.

To definitively assign the proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are utilized. Techniques such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC) are particularly valuable.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, revealing the connectivity of adjacent protons. For instance, a cross-peak would be expected between the vinylic proton and the protons of the adjacent methyl group.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be used to unambiguously assign the carbon signals based on the previously assigned proton signals. For example, the signal for the vinylic proton would show a correlation to the signal of the sp²-hybridized carbon it is attached to.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound, with a molecular formula of C₁₁H₁₈, HRMS provides an exact mass measurement with a high degree of accuracy.

The calculated exact mass of this compound (C₁₁H₁₈) is 150.14085 . An experimental HRMS measurement that matches this value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its alkene and alkyne moieties.

Characteristic IR Absorption Bands for this compound:

Functional Group Vibrational Mode Expected Absorption Range (cm⁻¹) Intensity
Terminal Alkyne C-HStretch~3300Strong, Sharp
Alkene C-HStretch3000 - 3100Medium
Alkyne C≡CStretch~2100Weak to Medium
Alkene C=CStretch~1650Medium
Alkane C-HStretch2850 - 2960Strong

The presence of a sharp band around 3300 cm⁻¹ is particularly diagnostic for the terminal alkyne C-H stretch. libretexts.org The C=C stretching vibration typically appears in the 1680-1640 cm⁻¹ region. scribd.comspectroscopyonline.com

Chromatographic Methods for Purity Assessment and Separation (e.g., GC, HPLC)

Chromatographic techniques are essential for assessing the purity of a sample of this compound and for separating it from any impurities or isomers.

Gas Chromatography (GC): Given the likely volatility of this compound, GC is a suitable method for purity analysis. A pure sample would ideally show a single peak in the gas chromatogram. The retention time of the peak would be characteristic of the compound under the specific GC conditions (e.g., column type, temperature program, carrier gas flow rate).

High-Performance Liquid Chromatography (HPLC): HPLC can also be employed for the analysis and purification of this compound, particularly if the compound is less volatile or thermally sensitive. A non-polar stationary phase (e.g., C18) with a polar mobile phase (e.g., acetonitrile/water) would likely be used in a reversed-phase HPLC setup. The purity of the sample would be determined by the relative area of the main peak in the chromatogram.

Computational and Theoretical Chemistry of 5 Ethynyl 3 Methyloct 2 Ene and Unsaturated Hydrocarbon Systems

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations are fundamental to understanding the electronic structure and bonding of molecules like 5-Ethynyl-3-methyloct-2-ene. Methods such as Density Functional Theory (DFT), particularly with functionals like M06-2X, and high-accuracy composite methods like Gaussian-n (G3, G4) and Complete Basis Set (CBS) are employed to predict molecular geometries, vibrational frequencies, and electronic properties. chemrj.orgnih.gov

The electronic structure is dominated by the π-systems of the double and triple bonds. These regions of high electron density are the primary sites for chemical reactions. Quantum calculations can map the molecular orbitals, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for predicting reactivity. The calculated bond lengths and angles provide a precise three-dimensional picture of the molecule.

Table 1: Typical Bond Lengths in Unsaturated Hydrocarbons

Bond TypeHybridizationTypical Bond Length (Å)
C-Csp³-sp³1.54
C=Csp²-sp²1.34
C≡Csp-sp1.20
C-Hsp³-s1.09
C-Hsp²-s1.08
C-Hsp-s1.06
Data sourced from general chemistry principles. googleapis.com

Density Functional Theory (DFT) Studies of Adsorption and Reactivity on Surfaces

Density Functional Theory (DFT) is a principal tool for investigating the interaction of molecules with surfaces, which is critical for understanding heterogeneous catalysis. Studies on the adsorption of unsaturated hydrocarbons like alkenes and alkynes on semiconductor (e.g., Si(111)) and metal surfaces provide a framework for predicting the behavior of this compound. nih.govacs.orgmdpi.com

DFT calculations model the surface as a slab and determine the most energetically favorable adsorption sites and configurations. For a molecule with multiple unsaturated sites like this compound, there is a competition between the double and triple bonds for interaction with the surface. Research on bifunctional molecules, such as ethinyl-functionalized cyclooctyne (B158145) on Si(001), shows that one group often exhibits preferential bonding. mdpi.com Studies comparing acetylene (B1199291) (a simple alkyne) and cyclooctyne have found that the more strained or reactive triple bond often leads to stronger adsorption. mdpi.com For instance, the adsorption energy of cyclooctyne on Si(001) is significantly more exothermic than that of acetylene. mdpi.com

This suggests that the ethynyl (B1212043) group of this compound would likely dominate its interaction with many catalytic surfaces. DFT calculations can quantify these interactions by calculating adsorption energies, which helps in understanding reaction selectivity, such as in partial hydrogenation where the alkyne is reduced in preference to the alkene. researchgate.net

Table 2: Calculated Adsorption Energies of Alkynes on the Si(001) Surface

AdsorbateAdsorption ModeElectronic Bonding Energy (kJ·mol⁻¹)
AcetyleneOn-Top-268
CyclooctyneOn-Top-308
Data from DFT calculations on parent molecules. mdpi.com

Thermochemical Properties and Group Additivity Values (GAVs) for Unsaturated Hydrocarbons

The thermochemical properties of a molecule, including its standard enthalpy of formation (ΔfH°), entropy (S°), and heat capacity (Cp(T)), are essential for modeling chemical reactions. While experimental determination can be challenging, these values can be accurately calculated using high-level quantum chemical methods. nih.gov

For classes of molecules like unsaturated hydrocarbons, the group additivity (GA) method provides a rapid and reliable way to estimate thermochemical properties. nist.gov This method assumes that the properties of a molecule can be determined by summing the contributions of its constituent polyvalent atom-centered groups. These Group Additivity Values (GAVs) are derived from a combination of experimental data and high-accuracy quantum chemical calculations on a set of representative molecules. nih.govrsc.org

To estimate the enthalpy of formation for this compound, the molecule can be dissected into its Benson groups. The sum of the GAVs for these groups provides an estimate of the molecule's total enthalpy. Recent studies have focused on developing and optimizing GAVs for unsaturated hydrocarbons to improve the accuracy of chemical kinetic models for combustion and pyrolysis. nih.gov

Table 3: Selected Group Additivity Values (GAVs) for Enthalpy of Formation (kcal/mol at 298 K)

GroupDescriptionGAV (kcal/mol)
C-(H)₃(C)Methyl group attached to a carbon-10.20
C-(H)₂(C)₂Methylene group between two carbons-4.93
Cd-(H)(C)Vinylic CH group8.59
Cd-(C)₂Vinylic C group with two carbon bonds10.34
Ct-(H)Terminal ethynyl CH group27.53
Ct-(C)Ethynyl C group attached to a carbon27.93
C-(H)(C)(Cd)(Ct)Chiral carbon bonded to H, C, C=C, and C≡CValue not available; requires specific calculation
Values are from established group additivity schemes and may vary slightly between different databases. nist.gov

Kinetic and Mechanistic Computational Modeling of Reactions

Computational modeling is indispensable for elucidating the complex mechanisms of chemical reactions involving enynes. Reactions such as enyne metathesis and cycloisomerization are of significant synthetic importance, and understanding their pathways allows for catalyst optimization and product control. acs.orgrsc.orgorganic-chemistry.org

DFT calculations are used to map the potential energy surface of a reaction, locating transition states and intermediates. This allows for the determination of activation barriers and reaction energies, providing a detailed mechanistic picture. For instance, in ruthenium-catalyzed enyne metathesis, a key question is whether the catalyst initially engages the alkene ("ene-first") or the alkyne ("yne-first"). organic-chemistry.org Kinetic and computational studies have shown that the mechanism can be substrate-dependent but often favors an "ene-first" pathway, proceeding through a ruthenacyclobutane intermediate. acs.org

In other reactions, such as the C2-C6 enyne cyclization, computational studies combined with kinetic isotope effects (KIEs) have revealed highly asynchronous transition states that are on the borderline between concerted and stepwise mechanisms. nih.gov Quasiclassical direct dynamics trajectories, which simulate the motion of atoms over the potential energy surface, show that a single minimum-energy path may be insufficient to describe the reaction, highlighting the importance of dynamic effects. nih.gov These computational tools could be applied to this compound to predict its behavior in various transition-metal-catalyzed transformations.

Table 4: Example Kinetic Data from an Enyne Reaction Study

Reaction TypeMethodFinding
C2-C6 Enyne-Allene CyclizationKinetic Isotope EffectkH/kD ≈ 1.43, suggesting a highly asynchronous transition state.
Enyne MetathesisKinetic AnalysisFirst-order dependence on catalyst, zero-order on substrates, indicating the catalyst resting state is off-cycle.
Data sourced from studies on model enyne systems. nih.govnih.gov

Conformational Analysis and Stereochemical Prediction

The structure of this compound possesses significant stereochemical complexity. It has a stereogenic center at the C5 position (the carbon atom bonded to the ethyl, methyl, and ethynyl groups) and can exhibit E/Z isomerism about the C2=C3 double bond. This results in four possible stereoisomers: (2E, 5R), (2E, 5S), (2Z, 5R), and (2Z, 5S).

Conformational analysis, performed computationally, is used to determine the three-dimensional shape and relative stability of these isomers. By systematically rotating the dihedral angles of the single bonds in the molecule's backbone and calculating the potential energy at each step, a potential energy surface can be generated. The minima on this surface correspond to stable conformers.

Applications of 5 Ethynyl 3 Methyloct 2 Ene in Complex Molecule Synthesis

Role as a Versatile Building Block in Advanced Organic Synthesis

5-Ethynyl-3-methyloct-2-ene serves as a highly adaptable building block in the field of advanced organic synthesis. rsc.org The term "building block" in this context refers to a molecule that can be readily incorporated into a larger, more complex structure through a series of chemical reactions. The utility of this compound stems from the orthogonal reactivity of its alkene and alkyne groups, which can be selectively addressed using a wide range of modern synthetic methodologies. This allows for the stepwise and controlled construction of molecular complexity.

The branched nature of the octene backbone also introduces stereochemical considerations, providing opportunities for the synthesis of chiral molecules with specific three-dimensional arrangements. The strategic functionalization of either the double or triple bond can lead to a diverse array of intermediates, which can then be further elaborated into target molecules. This versatility is a hallmark of a valuable building block in contemporary organic chemistry. rsc.org

Precursor for Stereodefined Alkenes and Alkanes

The enyne moiety of this compound is a key precursor for the synthesis of stereodefined alkenes and alkanes. nih.govresearchgate.net Stereoselective reduction of the alkyne group can lead to the formation of either the corresponding (Z)- or (E)-alkene, depending on the choice of catalyst and reaction conditions. For instance, catalytic hydrogenation using Lindlar's catalyst typically affords the cis-alkene, while dissolving metal reductions, such as with sodium in liquid ammonia, generally yield the trans-alkene. organic-chemistry.org

Furthermore, complete reduction of both the alkyne and alkene functionalities results in the formation of the corresponding saturated alkane, 3-methyloctane. This process, often achieved through catalytic hydrogenation with catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere, allows for the introduction of a specific branched alkyl chain into a larger molecule. The ability to control the stereochemistry of the newly formed double bond is crucial in the synthesis of natural products and pharmaceuticals, where biological activity is often highly dependent on the precise geometry of the molecule.

TransformationReagents/ConditionsProduct TypeStereochemical Outcome
Alkyne to cis-AlkeneH₂, Lindlar's Catalyst(Z)-dieneSyn-addition
Alkyne to trans-AlkeneNa, NH₃ (l)(E)-dieneAnti-addition
Alkyne/Alkene to AlkaneH₂, Pd/CSaturated AlkaneComplete Reduction

Integration into Macrocyclic and Polycyclic Systems

The dual reactivity of this compound makes it an excellent candidate for the construction of complex cyclic systems, including macrocycles and polycycles. rsc.orgnih.gov Enyne metathesis is a powerful reaction that facilitates the formation of cyclic compounds from acyclic precursors containing both an alkene and an alkyne. chim.itnih.gov Depending on the reaction conditions and the catalyst employed (e.g., Grubbs or Schrock catalysts), intramolecular enyne metathesis of a suitably functionalized derivative of this compound can lead to the formation of macrocyclic structures. nih.gov

The formation of polycyclic systems can be achieved through tandem reactions, where an initial cyclization is followed by further intramolecular transformations. For instance, a Diels-Alder reaction involving a diene generated from the enyne moiety can lead to the construction of a six-membered ring, thereby creating a polycyclic framework. acs.orgresearchgate.net The ability to form multiple rings in a single synthetic operation is a highly efficient strategy in modern organic synthesis.

Synthesis of Conjugated Systems (e.g., Dienes, Trienes)

This compound is a valuable precursor for the synthesis of conjugated systems, such as dienes and trienes. nih.gov Enyne cross-metathesis, an intermolecular reaction between an alkene and an alkyne, can be employed to generate conjugated dienes. mdpi.comresearchgate.net For example, the reaction of this compound with ethylene (B1197577) in the presence of a suitable metathesis catalyst can yield a conjugated diene. organic-chemistry.org

Furthermore, the alkyne functionality can undergo various addition reactions to introduce another double bond, thereby creating a conjugated system. For instance, hydrometallation of the alkyne followed by cross-coupling reactions can lead to the formation of substituted dienes. The resulting conjugated systems are themselves versatile intermediates, readily participating in cycloaddition reactions like the Diels-Alder reaction to form cyclic compounds. thieme-connect.de

Reaction TypeReactantsCatalystProduct Type
Enyne Cross-MetathesisThis compound, EthyleneGrubbs CatalystConjugated Diene
Hydrometallation/Cross-CouplingThis compound, Organometallic reagentTransition Metal CatalystSubstituted Diene

Potential for Functional Material Precursors

The enyne functionality present in this compound suggests its potential as a monomer or a precursor for the synthesis of functional materials. Enyne-containing molecules can undergo polymerization reactions, such as alternating cascade metathesis polymerization, to form polymers with unique properties. nih.gov The resulting polymers may possess interesting electronic or optical properties due to the conjugated backbone that can be formed.

Moreover, the ability to functionalize both the alkene and alkyne groups allows for the introduction of various pendant groups, which can tune the physical and chemical properties of the resulting materials. nih.govacs.org For example, the incorporation of chromophores or other functional moieties could lead to the development of novel materials for applications in electronics, photonics, or sensor technology. While specific research on the use of this compound in this capacity is not extensively documented, its structural motifs are analogous to those found in monomers used for the synthesis of advanced functional polymers. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-Ethynyl-3-methyloct-2-ene, and how can regiospecificity be ensured?

  • Methodology : Terminal alkyne reactivity (e.g., copper(I)-catalyzed 1,3-dipolar cycloaddition with azides) can be adapted for selective functionalization . Use inert atmosphere (N₂/Ar) to prevent alkyne oxidation. Monitor reaction progress via TLC/GC-MS, and purify via column chromatography with non-polar solvents (e.g., hexane:ethyl acetate). Validate regiospecificity using 1H^{1}\text{H}-NMR and 13C^{13}\text{C}-NMR to confirm substituent positions .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Combine spectroscopic techniques:

  • IR spectroscopy : Identify alkyne C≡C stretches (~2100–2260 cm1^{-1}) and alkene C=C stretches (~1620–1680 cm1^{-1}) .
  • NMR : Use 1H^{1}\text{H}-NMR to resolve allylic protons (δ 1.5–2.5 ppm) and 13C^{13}\text{C}-NMR to distinguish sp2^2 (δ 100–150 ppm) and sp carbons (δ 60–100 ppm).
  • Mass spectrometry : Confirm molecular ion ([M]+^+) and fragmentation patterns to verify branching and substituents .

Q. What stability considerations are critical for handling this compound in experimental workflows?

  • Methodology : Test thermal stability via differential scanning calorimetry (DSC). Store under inert gas at low temperatures (−20°C) to prevent polymerization. Avoid prolonged exposure to light (use amber glassware) and protic solvents (e.g., H₂O, alcohols) to mitigate alkyne degradation .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in cycloaddition reactions?

  • Methodology :

  • Optimize molecular geometry using Gaussian/B3LYP/6-31G(d) to calculate frontier molecular orbitals (HOMO/LUMO). Compare with experimental regioselectivity in [2+2] or [3+2] cycloadditions .
  • Simulate transition states to identify kinetic vs. thermodynamic control. Validate with isotopic labeling experiments (e.g., 13C^{13}\text{C}-alkyne tracking) .

Q. What strategies resolve contradictions in reported catalytic efficiencies for alkyne-azide reactions involving this compound?

  • Methodology :

  • Controlled variable testing : Systematically vary catalyst load (Cu(I) 0.1–10 mol%), solvent polarity (THF vs. DMF), and temperature (25–80°C).
  • Statistical analysis : Apply ANOVA to identify significant factors. Cross-reference with literature using funnel plots to detect publication bias .
  • Longitudinal studies : Track catalyst deactivation over time via ICP-MS to assess Cu leaching .

Q. How does steric hindrance from the 3-methyl group influence reaction pathways in this compound?

  • Methodology :

  • Compare reaction rates with analogous compounds lacking the methyl group (e.g., 5-Ethynyloct-2-ene).
  • Use X-ray crystallography to determine bond angles/distances near the methyl substituent.
  • Perform Hammett analysis to quantify electronic vs. steric effects .

Q. What are the ethical and safety protocols for scaling up synthesis of this compound in academic labs?

  • Methodology :

  • Conduct hazard assessments (e.g., NFPA ratings for flammability, reactivity).
  • Implement engineering controls (fume hoods, blast shields) and personal protective equipment (fire-retardant lab coats, face shields).
  • Document waste disposal per EPA guidelines (e.g., neutralization of reactive alkynes) .

Data Analysis & Interpretation

Q. How should researchers address conflicting spectral data (e.g., NMR shifts) for this compound derivatives?

  • Methodology :

  • Replicate experiments to confirm reproducibility.
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Cross-validate with computational NMR predictors (e.g., ACD/Labs) to assign ambiguous peaks .

Q. What statistical frameworks are appropriate for analyzing time-dependent degradation studies of this compound?

  • Methodology :

  • Apply time-series analysis (ARIMA models) to degradation data.
  • Use Kaplan-Meier survival curves for stability thresholds (e.g., 95% purity retention).
  • Report confidence intervals (95% CI) to quantify uncertainty .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.